Product packaging for 1-Methylpiperidine-4-carboxamide(Cat. No.:CAS No. 62718-28-9)

1-Methylpiperidine-4-carboxamide

Cat. No.: B1362588
CAS No.: 62718-28-9
M. Wt: 142.2 g/mol
InChI Key: BTVJTKWOCSGJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methylpiperidine-4-carboxamide (CAS 62718-28-9) is a chemical compound with the molecular formula C 7 H 14 N 2 O and a molecular weight of 142.20 g/mol . This piperidine carboxamide serves as a valuable scaffold and intermediate in medicinal chemistry for the design and synthesis of novel bioactive molecules. This compound's core structure is a key feature in several high-impact research areas. It has been identified as a critical precursor and scaffold for a class of potent antimalarial agents known as piperidine carboxamides, which act as non-covalent, species-selective inhibitors of the Plasmodium falciparum proteasome, demonstrating efficacy in animal models and presenting a low propensity for resistance . Furthermore, the piperidine-4-carboxamide moiety is recognized as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC) , an enzyme considered a promising therapeutic target for the treatment of Alzheimer's disease . Its utility also extends to cancer research, where related hybrid structures have been developed and evaluated as anticancer agents targeting multiple kinases . The compound is also structurally related to key intermediates in the synthesis of approved pharmaceuticals, such as the migraine treatment Lasmiditan, highlighting its relevance in sophisticated synthetic pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B1362588 1-Methylpiperidine-4-carboxamide CAS No. 62718-28-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9-4-2-6(3-5-9)7(8)10/h6H,2-5H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVJTKWOCSGJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20320737
Record name 1-methylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62718-28-9
Record name 1-methylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Methylpiperidine 4 Carboxamide and Its Derivatives

Established Synthetic Routes to the Core Structure

The construction of the 1-methylpiperidine-4-carboxamide core typically involves the formation of the amide bond from a suitable piperidine (B6355638) precursor. These routes are well-documented and offer reliable access to the fundamental structure.

Amide Bond Formation Strategies

The final step in synthesizing this compound is often the creation of the amide linkage. This is commonly achieved by reacting 1-methylpiperidine-4-carboxylic acid with ammonia (B1221849) or an amine. To facilitate this transformation, a variety of coupling reagents can be employed to activate the carboxylic acid.

A recent development in amide bond formation is the use of 2-azaaryl-1-methylpyridinium (AMPx) reagents, which can promote amidation in aqueous conditions, offering a greener alternative to traditional methods that use hazardous solvents like dichloromethane (B109758) or dimethylformamide. nsf.gov The N-methylimidazole-based reagent, AMPim1, has been shown to effectively couple a range of carboxylic acids with primary amines. nsf.gov

Commonly used coupling reagents and their general conditions are summarized in the table below.

Table 1: Common Amide Bond Coupling Reagents

Coupling ReagentTypical SolventAdditive (optional)Temperature
HATUDMF, DCMBase (e.g., DIPEA)Room Temperature
EDC/HOBtDMF, DCMHOBt0 °C to Room Temp.
SOCl₂Toluene, DCMNoneReflux
AMPim1WaterNone40 °C

This table represents typical conditions and may vary based on specific substrates.

Utilization of Piperidine-4-carboxylic Acid Precursors

A primary and direct precursor for the synthesis is 1-methylpiperidine-4-carboxylic acid, also known as 1-methylisonipecotic acid. prepchem.comtcichemicals.com This compound can be converted to its corresponding amide through the methods described above. The hydrochloride salt of this acid is also a common starting material. prepchem.comchemicalbook.comsigmaaldrich.com

Alternatively, syntheses can commence from piperidine-4-carboxylic acid (isonipecotic acid). chemicalbook.comgoogle.com This precursor requires an additional N-methylation step. A common method for this is the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid. chemicalbook.com A patent describes the conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid using transfer hydrogenation conditions with formaldehyde. google.com

Another related precursor is the methyl ester, methyl 1-methylpiperidine-4-carboxylate. prepchem.com This ester can be synthesized by reacting 1-methylisonipecotic acid hydrochloride with methanol (B129727) in the presence of thionyl chloride. prepchem.com The resulting ester can then be converted to the desired amide via aminolysis.

Reductive Amination Conditions

Reductive amination provides an alternative pathway to the 1-methylpiperidine (B42303) core structure. pearson.com This approach typically starts with a piperidin-4-one derivative. For instance, 1-methyl-4-piperidone (B142233) can be synthesized through various routes, including the hydrolysis and decarboxylation of 1-methyl-3-carbethoxy-4-piperidone hydrochloride. chemicalbook.com

The general strategy of reductive amination involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. pearson.com In the context of synthesizing derivatives, a 4-oxopiperidine could be reacted with an appropriate amine in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride. pearson.comnih.gov To obtain the 1-methylpiperidine moiety specifically, one could start with a suitable piperidin-4-one and methylamine. A study on the reductive amination of 4-oxoproline derivatives found that the choice of ester group on the proline ring significantly influenced the diastereomeric ratio of the products. nih.gov

Advanced Synthetic Approaches for Functionalization

Beyond the synthesis of the basic this compound structure, advanced methods are employed to create more complex derivatives with specific functionalities and stereochemistry.

Catalytic Methods for Derivatization

Modern catalytic methods offer powerful tools for the functionalization of the piperidine ring. nih.gov Rhodium-catalyzed C-H functionalization has been explored to introduce substituents at various positions on the piperidine ring. nih.gov The site-selectivity (C2, C3, or C4) can be controlled by the choice of catalyst and the nitrogen-protecting group. nih.gov

Gold-catalyzed reactions have also been utilized for synthesizing substituted piperidines. nih.govajchem-a.com For example, a gold(I)-catalyzed oxidative amination of non-activated alkenes can lead to the formation of substituted piperidines. nih.gov Another approach involves the gold-catalyzed cyclization of N-homopropargyl amides to yield piperidin-4-ones, which are versatile intermediates. nih.gov

Palladium catalysis is another key strategy. ajchem-a.com A Pd-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes has been developed to produce chiral β-acetoxylated piperidines with high enantioselectivity. organic-chemistry.org

Table 2: Examples of Catalytic Derivatization

Metal CatalystReaction TypePosition Functionalized
Rhodium(II)C-H FunctionalizationC2, C3, C4
Gold(I)Oxidative AminationRing formation
Palladium(II)AminoacetoxylationC3

Stereoselective Synthesis Considerations for Piperidine Derivatives

Controlling the stereochemistry of substituents on the piperidine ring is crucial for the development of specific analogues. The piperidine ring exists in a chair conformation, and substituents can occupy either axial or equatorial positions. wikipedia.org In N-methylpiperidine, the equatorial conformation of the methyl group is significantly preferred. wikipedia.org

Stereoselective synthesis can be achieved through various strategies. researchgate.net One approach is the use of chiral catalysts in reactions like the rhodium-catalyzed C-H functionalization, which can yield products with high diastereoselectivity and enantioselectivity. nih.gov Another method involves the asymmetric cyclopropanation of a tetrahydropyridine, followed by a reductive ring opening to create a substituted piperidine. nih.gov

Hydrogenation of substituted pyridine (B92270) precursors using chiral catalysts is also a common method to obtain enantiomerically enriched piperidines. nih.gov For instance, the asymmetric hydrogenation of pyridine derivatives using a catalytic ruthenium(II) complex can produce the desired piperidine with high conversion. nih.gov Furthermore, multi-component reactions can provide a pathway to polysubstituted piperidines with several stereogenic centers in a single step. researchgate.net

Process Development for Large-Scale Preparation

The industrial-scale synthesis of piperidine derivatives, including structures related to this compound, necessitates processes that are not only high-yielding but also economically viable and safe. Research into scalable processes often focuses on avoiding hazardous reagents and complex purification methods like column chromatography.

An efficient, scalable route has been developed for methyl piperidine-4-yl-carbamate para-toluene sulfonate salt, a related piperidine structure. asianpubs.orgresearchgate.net This process starts with the reductive amination of 1-benzylpiperidin-4-one using ammonia and a Raney-Ni catalyst, followed by the de-protection of the benzyl (B1604629) group. asianpubs.orgresearchgate.net The use of commercially available starting materials and shorter reaction times contributes to its suitability for large-scale manufacturing. asianpubs.orgresearchgate.net

Similarly, a robust, large-scale process for preparing 4-methylenepiperidine (B3104435) hydrochloride, a key intermediate for various pharmaceutical compounds, has been designed with a total yield of 83.5% and a purity of 99.9%. researchgate.net This process is notable for avoiding organolithium reagents, which are often challenging to handle in industrial settings. researchgate.net Another patented process describes the preparation of 4-methylenepiperidine through a multi-step synthesis starting from 4-carbonylpiperidine-1-carboxylic acid ethyl ester, emphasizing simplified operations and improved yields. google.com

A patented method for producing 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide highlights a key transformation relevant to the synthesis of the core structure. google.com This process involves the conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid using transfer hydrogenation with formaldehyde, which advantageously avoids the need for high-pressure hydrogenation equipment. google.com The resulting acid is then converted to an amide derivative, N,N-diethyl-1-methylpiperidine-4-carboxamide, by reacting it with thionyl chloride and diethylamine (B46881). google.com This specific diethyl amide is noted to be advantageous over the dimethyl analogue due to the easier handling of liquid diethylamine compared to gaseous dimethylamine. google.com

Derivatization Strategies and Synthetic Transformations

Benzoyl and Sulfonyl Derivatives of Piperidine-4-carboxamide

The piperidine nitrogen atom provides a convenient site for derivatization, allowing for the synthesis of a wide array of analogues. Benzoyl and sulfonyl derivatives are common modifications, often explored to alter the physicochemical and biological properties of the parent molecule.

Benzoyl Derivatives: The synthesis of novel benzoyl derivatives of piperidine-4-carboxamide has been reported, involving the condensation of the parent molecule with substituted benzoyl chlorides. researchgate.netijrpc.com For instance, 1-(3,5-dinitrobenzoyl)piperidine-4-carboxamide and 1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide were synthesized via this route. ijrpc.com The structures of these new compounds were confirmed using various spectroscopic methods, including UV-Visible, IR, 1H-NMR, and EIMS. ijrpc.com

Table 1: Synthesis of Benzoyl Derivatives of Piperidine-4-carboxamide Data sourced from International Journal of Research in Pharmacy and Chemistry. ijrpc.com

Derivative NameStarting MaterialsSpectroscopic Data (IR, cm⁻¹)
1-(3,5-dinitrobenzoyl)piperidine-4-carboxamidePiperidine-4-carboxamide, 3,5-dinitrobenzoylchlorideNH (amide): 3382, C=O (carbonyl): 1670
1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamidePiperidine-4-carboxamide, 3,4,5-trimethoxybenzoylchlorideNH (amide): 3384, C=O (carbonyl): 1667

Sulfonyl Derivatives: The synthesis of sulfonyl derivatives often involves reacting a piperidine precursor with a sulfonyl chloride. A study details the preparation of novel sulfonyl piperidine carboxamide derivatives starting from N-Boc-piperidine-3-carboxylic acid, which is a regioisomer of the 4-carboxamide structure. researchgate.net The general principle involves amide coupling with substituted sulfonyl chlorides. researchgate.net

In a more directly relevant example, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives were synthesized. nih.gov The synthesis began with the coupling of sulfanilamide (B372717) and ethylpiperidine-4-carboxylate in the presence of 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.gov The resulting ester was hydrolyzed to the corresponding carboxylic acid, which was then coupled with various substituted piperazines or benzylamines to yield the final amide products in yields ranging from 43% to 90%. nih.gov

Table 2: General Synthetic Scheme for 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives Data sourced from Molecules (MDPI). nih.gov

StepReagents and ConditionsProductYield
1. Amide CouplingSulfanilamide, Ethylpiperidine-4-carboxylate, EDCI, HOBt, dry CH₃CN, r.t., 12hEthyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate77%
2. HydrolysisLiOH, EtOH/H₂O 3:1, r.t., 12h1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid89%
3. Amide FormationSubstituted piperazine (B1678402)/benzylamine, EDCI, HOBt, dry CH₃CN, r.t., 12hFinal 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives43-90%

Other Substituent Modifications

Beyond N-acylation, other modifications of the piperidine-4-carboxamide scaffold are synthetically important. One key transformation is the conversion of the primary amide at the C4 position. A process for preparing piperidine-4-carbothioamide (B1532958) from 4-cyanopiperidine (B19701) demonstrates the modification of the C4 substituent. google.com This reaction involves treating 4-cyanopiperidine with hydrogen sulfide (B99878) in a solvent like methanol or n-butanol, without the need for an additional base, achieving yields up to 90%. google.com

Another area of modification involves the synthesis of N-substituted derivatives at the amide nitrogen. For example, N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide dihydrochloride (B599025) is a commercially available research chemical, indicating synthetic routes exist for such di-piperidine structures. scbt.com

Furthermore, derivatization can be employed to enhance analytical detection. Organic acids, for instance, have been derivatized with N-(4-aminophenyl)piperidine to improve their detection by supercritical fluid chromatography-mass spectrometry (SFC-MS) in positive ion mode, showcasing the utility of piperidine moieties as chemical tags. nsf.gov

The synthesis of N-benzyl-4-piperidinecarboxaldehyde from 4-piperidinecarboxylic acid involves multiple steps, including esterification, N-alkylation with a benzyl group, hydrolysis, acylation to a carboxamide, dehydration to a nitrile, and final reduction. google.com This multi-step sequence highlights the versatility of the piperidine-4-carboxylic acid starting material for accessing various functional groups at the C4 position. google.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Fundamental Principles of Piperidine (B6355638) Carboxamide SAR

The piperidine carboxamide scaffold is recognized as a "privileged structure" in drug discovery, appearing in numerous natural products and pharmaceuticals. nih.gov Its versatility stems from a combination of key structural features that can be systematically modified to tune biological activity.

The core components dictating the SAR of these compounds are:

The Piperidine Ring: This saturated heterocycle can influence properties like solubility and lipophilicity. researchgate.net The nitrogen atom within the ring is typically basic, allowing it to form ionic interactions or hydrogen bonds with biological targets, or it can be part of a larger hydrophobic interaction. nih.govnih.gov

The Carboxamide Linker: This functional group is a rigid unit that plays a crucial role in orienting substituents correctly within a target's binding site. The amide's carbonyl oxygen and N-H group are excellent hydrogen bond acceptors and donors, respectively, often forming critical interactions with the amino acid backbone of proteins like kinases. acs.org

The Position of the Carboxamide Group: The point of attachment on the piperidine ring is critical. For instance, in a study on derivatives designed to induce senescence in melanoma cells, compounds with a piperidine-3-carboxamide moiety were active, whereas the regioisomer with a piperidine-4-carboxamide functionality was found to be inactive. nih.govacs.org This highlights that the spatial arrangement defined by the substitution pattern is a key determinant of biological activity.

Impact of Structural Modifications on Biological Activity

Altering the substituents on the piperidine carboxamide core can lead to dramatic changes in pharmacological activity, selectivity, and pharmacokinetic profiles.

The specific placement and nature of chemical groups on the piperidine carboxamide scaffold can fine-tune its interaction with biological targets, leading to a wide array of pharmacological effects, from anticancer to antimicrobial activity. nih.govbiomedpharmajournal.org

Substitution on the Piperidine Nitrogen: This position is frequently modified to enhance target engagement. In a series of Anaplastic Lymphoma Kinase (ALK) inhibitors, this nitrogen is substituted with an aminopyrimidine ring, which forms key hydrogen bonds with the hinge region of the kinase. acs.org

Substitution on the Amide Nitrogen: This is a common point for introducing diversity into the molecular structure. For ALK inhibitors, attaching an aryl ring to the amide nitrogen via a linker of optimal length (one or two carbons) was found to be preferable for potency. acs.org

Substitution on the Piperidine Ring: Adding substituents directly to the piperidine ring can improve properties like aqueous solubility and potency. In one study, introducing a methyl group at the 2-position of the piperidine ring enhanced both the solubility and inhibitory activity of measles virus inhibitors. researchgate.net Similarly, studies on piperidin-4-one derivatives showed that different aryl substituents on the ring resulted in varied antimicrobial profiles. biomedpharmajournal.org

Table 1: Impact of Substitution Patterns on the Biological Activity of Piperidine Carboxamide Derivatives

Scaffold Position Modification Effect on Biological Activity Compound Class Example Reference(s)
Piperidine Nitrogen Addition of an aminopyrimidine ring Forms critical hydrogen bonds, essential for potency ALK Inhibitors acs.org
Amide Nitrogen Variation of linker length to an aryl ring A 1-2 carbon tether was optimal; longer linkers (n=3) caused an 18-fold loss in activity ALK Inhibitors acs.org
Piperidine Ring (C2) Introduction of a methyl group Enhanced aqueous solubility and antiviral potency MeV-RdRp Inhibitors researchgate.net
Piperidine Ring (General) Varied aryl substituents Resulted in diverse antimicrobial activity profiles Antimicrobial Piperidin-4-ones biomedpharmajournal.org
Carboxamide Position Change from 3-carboxamide to 4-carboxamide Complete loss of senescence-inducing activity Antimelanoma Agents nih.govacs.org

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the efficacy and selectivity of piperidine carboxamide drugs. The introduction of chiral centers can lead to enantiomers or diastereomers with vastly different biological activities. researchgate.netthieme-connect.com

A compelling example is seen in piperidine-3-carboxamide derivatives developed as antimelanoma agents. The S-configuration enantiomer was found to be over 15 times more active than the R-configuration. acs.org This significant difference in potency was attributed to the S-isomer mapping more effectively to a six-point pharmacophore model, allowing for a better fit with the target. nih.govacs.org

Furthermore, chirality can be strategically employed to enhance selectivity. In the development of fibrinolysis inhibitors, introducing a methyl group at the 2-position of the piperidine ring created a chiral center. While this slightly decreased potency, it remarkably increased selectivity for the target enzyme over the GABAA receptor. researchgate.net In another series targeting opioid receptors, compounds with an (S)-methyl configuration were consistently superior ligands for the kappa opioid receptor (KOR) compared to their (R)-methyl counterparts. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net These models are invaluable for predicting the potency of novel molecules and for understanding the key structural features that drive activity.

Predictive QSAR models are typically developed using machine learning algorithms like Multiple Linear Regression (MLR) or Support Vector Machines (SVM) on a dataset of compounds with known activities. researchgate.net For piperidine carboxamides, 3D-QSAR models have been successfully created to predict antimelanoma activity. nih.gov These models were not only predictive but also provided a structural explanation for the observed enantioselectivity, showing why the S-isomers were more potent. nih.gov

More recently, QSAR models have been designed to evaluate piperidine carboxamide derivatives as potent ALK inhibitors. dntb.gov.ua The robustness and predictive power of such models are confirmed through rigorous validation methods, including internal cross-validation and the use of an external test set of molecules not used in the model's creation. researchgate.netyoutube.com

QSAR models function by identifying and quantifying molecular descriptors—numerical values representing the physicochemical properties of a molecule—that are correlated with biological activity. researchgate.net

In the 3D-QSAR study of antimelanoma piperidine-3-carboxamides, the model was built upon a six-point pharmacophore hypothesis. The key descriptors correlated with high activity were:

Three aromatic ring features.

One hydrogen-bond acceptor (the carbonyl group of the carboxamide).

One hydrophobic group.

One positively ionizable feature (the piperidine nitrogen). nih.gov

This demonstrates a direct link between specific structural elements and biological function. The model showed that active compounds aligned well with all six features, while less active or inactive isomers failed to map correctly, particularly in the orientation of the aromatic rings. nih.govacs.org Studies on other piperidine derivatives confirm that descriptors related to lipophilicity, molecular shape, and the presence of hydrogen bonding groups are often critical for accurately predicting biological activity. nih.govnih.gov

Molecular Design Principles Guided by SAR/SPR

The molecular design of derivatives based on the 1-methylpiperidine-4-carboxamide scaffold is a strategic endeavor to optimize their biological activity and physicochemical properties. Through systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies, researchers have elucidated key molecular features that govern the efficacy and behavior of these compounds as inhibitors of various biological targets, including enzymes and receptors. The following principles are derived from the study of analogous piperidine-4-carboxamide derivatives.

A crucial aspect of the design of these inhibitors is the modification of different regions of the molecule, which can be broadly categorized into the piperidine ring, the carboxamide linker, and the substituents on the amide nitrogen.

Piperidine Ring Modifications

The 1-methylpiperidine (B42303) moiety often serves as a central scaffold, providing a basic nitrogen atom that can be important for interactions with biological targets. The substitution on the piperidine nitrogen and the conformation of the ring itself are critical determinants of activity.

In studies of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, the basicity of the piperidine nitrogen was found to be important for activity. nih.gov However, a subseries of derivatives where the basic piperidine was replaced with an amide showed a significant loss of MenA inhibitory activity, highlighting the importance of the basic amine for this specific target. nih.gov

Furthermore, introducing unsaturation into the piperidine ring has been shown to enhance potency in certain contexts. For instance, in a series of compounds targeting Trypanosoma cruzi, a tenfold increase in potency was observed when the piperidine ring was unsaturated compared to its saturated counterpart. dndi.org

Carboxamide Group Alterations

The carboxamide linker at the 4-position of the piperidine ring is another key area for modification. Altering the groups attached to the amide nitrogen has a profound impact on the compound's inhibitory potential and selectivity.

In the development of C-C chemokine receptor type 5 (CCR5) inhibitors, a series of novel piperidine-4-carboxamide derivatives were synthesized. nih.gov By employing a group-reverse strategy, researchers were able to identify compounds with inhibitory activity equivalent to the known drug maraviroc. nih.gov This indicates that the nature and orientation of the substituents on the carboxamide are critical for fitting into the receptor's binding pocket.

Similarly, in the design of human carbonic anhydrase (hCA) inhibitors, the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide scaffold was explored with various substituted benzylamines and piperazines attached to the carboxamide nitrogen. nih.gov The nature of these substituents significantly influenced the inhibitory activity and selectivity against different hCA isoforms. For example, a derivative bearing a 4-methoxyphenyl (B3050149) group on a piperazine (B1678402) tail was a potent inhibitor of hCA I. nih.gov Moving the methoxy (B1213986) group to the 3-position decreased the activity, demonstrating the sensitivity of the binding pocket to substituent placement. nih.gov

Impact of Terminal Substituents

In the context of MenA inhibitors, a lead compound with high lipophilicity (cLogP = 7.9) was optimized by replacing a benzophenone (B1666685) moiety with various aryl and biaryl isosteres. nih.gov This strategy aimed to reduce lipophilicity and potential cytotoxicity. Replacement with 2-naphthyl and 4-chloro/4-bromophenyl groups successfully retained MenA inhibitory potency while reducing the cLogP values. nih.gov

The following interactive tables summarize some of the SAR findings for piperidine-4-carboxamide analogs from different studies.

Table 1: SAR of Piperidine Derivatives as MenA Inhibitors

Compound IDWestern MoietycLogPMenA Inhibitory Potency
Lead CompoundBenzophenone7.9Potent
Analog 12-NaphthylLoweredRetained
Analog 24-ChlorophenylLoweredRetained
Analog 34-BromophenylLoweredRetained

Table 2: SAR of Piperidine-4-carboxamide Derivatives as CCR5 Inhibitors nih.gov

Compound IDModificationsIC₅₀ (nM)
16gSpecific amide substituent25.73
16iSpecific amide substituent25.53
MaravirocPositive Control25.43

Table 3: SAR of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as hCA I Inhibitors nih.gov

Compound IDTail GroupSubstituent on TailKᵢ (nM)
5Piperazine3-Methoxyphenyl38.6
6Piperazine4-Methoxyphenyl7.9
7Piperazine2-Methylphenyl11.8

These examples underscore the importance of a multi-pronged approach to molecular design, where modifications to different parts of the this compound scaffold are systematically explored to achieve the desired biological and physicochemical properties.

Pharmacological Activity and Biological Mechanisms of Action

Modulatory Effects on Key Cellular Processes

Research into piperidine-4-carboxamide derivatives has revealed their potential to modulate critical cellular functions, particularly within the central nervous system (CNS). One of the key cellular processes identified is the regulation of neurotransmitter levels. Specifically, certain sulfonamide and amide derivatives of piperidine-4-carboxamide have been identified as potent inhibitors of dopamine (B1211576) reuptake. researchgate.net This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This modulation of a fundamental signaling pathway highlights the potential for these compounds to influence mood, motivation, and motor control.

Interaction with Specific Biological Targets

The biological activity of the piperidine-4-carboxamide scaffold is defined by its interaction with specific molecular targets, including enzymes, receptors, and ion channels.

The primary enzyme target identified for piperidine-4-carboxamide derivatives is the Dopamine Transporter (DAT) . researchgate.netnih.gov By inhibiting DAT, these compounds block the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. nih.gov This action effectively increases the availability of dopamine to bind with postsynaptic receptors. The inhibition of this transporter is a well-established mechanism for compounds with potential applications in CNS disorders. researchgate.netnih.gov

The piperidine (B6355638) carboxamide structure has been successfully utilized to develop potent antagonists for the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor. nih.gov TRPV1, also known as the capsaicin (B1668287) receptor, is an ion channel that plays a crucial role in detecting noxious stimuli, including heat and chemical irritants, leading to the sensation of pain. mdpi.comwikipedia.org Antagonists of this receptor block its activation, thereby preventing the transmission of pain signals. nih.govmdpi.com The development of piperidine carboxamide-based TRPV1 antagonists represents a significant area of research for new pain therapeutics. nih.gov

The interaction of piperidine-4-carboxamide derivatives extends to the direct modulation of transport systems and ion channels.

Transport Systems: As noted, the primary transport system modulated by this class of compounds is the Dopamine Transporter (DAT). researchgate.net The piperidine scaffold is a key feature in many DAT inhibitors. nih.gov

Ion Channels: The TRPV1 receptor is a non-selective cation channel. mdpi.comwikipedia.org A series of piperidine carboxamides were specifically developed to act as potent antagonists of TRPV1. nih.gov The functional assembly of this channel is a tetramer of subunits, and its activation by agonists like capsaicin leads to a sensation of scalding heat and pain. wikipedia.orgnih.gov By blocking this channel, piperidine carboxamide antagonists can effectively inhibit these downstream effects. nih.govmdpi.com

The molecular interactions of piperidine-4-carboxamide derivatives place them within key disease-related pathways.

Pain Pathways: Through the antagonism of the TRPV1 receptor, these compounds directly intersect with nociceptive (pain) signaling pathways. nih.govmdpi.com The sensitization of the nociceptive system is a hallmark of chronic and inflammatory pain states, making TRPV1 a prime target for developing novel analgesics. mdpi.com

Dopaminergic Pathways: By inhibiting dopamine reuptake, these derivatives influence dopaminergic signaling, a pathway implicated in a variety of neurological and psychiatric conditions. researchgate.net

Bacterial Processes: Studies have also assessed the antibacterial activity of piperidine-4-carboxamide derivatives against various Gram-positive and Gram-negative bacteria, indicating an interaction with essential bacterial pathways. researchgate.net

Table 1: Summary of Biological Targets for the Piperidine-4-Carboxamide Scaffold This table is based on findings for the broader class of piperidine-4-carboxamide derivatives.

Biological TargetType of InteractionAssociated Cellular ProcessReference
Dopamine Transporter (DAT)InhibitionDopamine reuptake researchgate.net
Transient Receptor Potential Vanilloid-1 (TRPV1)AntagonismNociception / Pain signaling nih.gov
Bacterial targetsInhibition / DisruptionBacterial survival/growth researchgate.net

Therapeutic Potential Across Diverse Disease Areas

The demonstrated pharmacological activities of the piperidine-4-carboxamide chemical class suggest potential for therapeutic applications in several areas.

Analgesia: The most direct therapeutic potential lies in pain management. Derivatives of piperidine-4-carboxamide that function as TRPV1 antagonists are being explored for the treatment of pain. nih.gov Furthermore, synthesized derivatives have been shown to relieve pain and produce analgesia in animal models. researchgate.net

Central Nervous System (CNS) Disorders: The capacity of these compounds to act as dopamine reuptake inhibitors suggests a potential role in treating CNS conditions where dopaminergic signaling is dysregulated. researchgate.net

Infectious Diseases: A study on synthesized amide derivatives of piperidine-4-carboxamide revealed a diverse antimicrobial profile against a range of bacteria. researchgate.net Many of the tested compounds showed comparable or improved activity compared to the parent compound, indicating potential for development as antibacterial agents. researchgate.net

Table 2: Potential Therapeutic Applications of Piperidine-4-Carboxamide Derivatives This table summarizes potential applications based on the activities of the chemical class.

Disease AreaUnderlying MechanismReference
Pain (Analgesia)TRPV1 Antagonism / Other analgesic mechanisms researchgate.netnih.gov
CNS DisordersDopamine Reuptake Inhibition researchgate.net
Bacterial InfectionsAntimicrobial Activity researchgate.net

Neuroactive Properties and Central Nervous System Applications

Derivatives of the 1-methylpiperidine-4-carboxamide scaffold have been investigated for their potential in treating central nervous system (CNS) disorders, particularly Alzheimer's disease. The core structure is a key component in the design of cholinesterase inhibitors, which are crucial for managing the symptoms of Alzheimer's. For instance, Donepezil, a well-known acetylcholinesterase (AChE) inhibitor, features a piperidine ring. researchgate.netnih.gov Research has focused on modifying this and related structures to enhance potency and selectivity.

One area of exploration involves replacing the ester linker in lead compounds with a more metabolically stable amide linker, as seen in some 1-benzylpiperidine-4-carboxamide (B1270487) derivatives. researchgate.net These modifications aim to create more effective agents against human AChE. researchgate.net

Furthermore, hybrid molecules incorporating the piperidine scaffold with other pharmacologically active moieties, like thiosemicarbazones and quinolines, have been synthesized. nih.gov These hybrids have shown promise as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. nih.gov For example, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide was identified as a potent dual inhibitor of both enzymes. nih.gov

Another approach involves the development of N-alkylpiperidine carbamates as multi-target-directed ligands. nih.gov Some of these compounds have demonstrated inhibitory activity against AChE, BChE, and monoamine oxidase B (MAO-B), another enzyme relevant to neurodegeneration. nih.gov Certain derivatives have also shown neuroprotective effects by preventing amyloid β-induced neuronal cell death. nih.gov

Analgesic Activities and Pain Modulation

The this compound structure and its analogs are significant in the development of new analgesic agents for various types of pain, including neuropathic and inflammatory pain. ebi.ac.ukdoi.orgresearchgate.net

One line of research focuses on derivatives that act as μ-opioid receptor (MOR) ligands. Starting from the structure of Tramadol, a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives were synthesized and found to be potent analgesics. ebi.ac.uk The antinociceptive effect of these compounds was blockable by the opioid antagonist naloxone, confirming their mechanism of action through the opioid system. ebi.ac.uk

Another strategy involves targeting neuronal T-type Ca2+ channels, which are implicated in neuropathic pain. researchgate.net Synthesized 1,4-disubstituted and 1,4,4-trisubstituted piperidines have shown analgesic effects in animal models of neuropathic pain by inhibiting these channels. researchgate.net

The endocannabinoid system is another target for pain modulation using piperidine-related structures. The endocannabinoid transport inhibitor AM404 has demonstrated dose-dependent antinociceptive effects in models of acute and persistent pain, which were preventable by a CB1 cannabinoid receptor antagonist. doi.org This suggests that blocking endocannabinoid transport can enhance the body's natural pain-modulating system. doi.org

Additionally, some piperazine (B1678402) derivatives have shown anti-nociceptive effects in both neurogenic and inflammatory phases of pain models, with their action mediated through the serotonergic pathway. nih.gov

Table 1: Analgesic Activity of Selected Piperidine Derivatives

Compound Class Target Pain Model Key Findings
3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives μ-opioid receptor (MOR) Hot plate model Potent analgesic with an ED50 of 3.1 mg/kg. ebi.ac.uk
1,4-disubstituted piperidines T-type Ca2+ channels Spared nerve injury model Increased mechanical threshold and thermal withdrawal latency. researchgate.net
AM404 (endocannabinoid transport inhibitor) Endocannabinoid system Formalin test, sciatic nerve ligation Dose-dependent reduction in nocifensive responses. doi.org
4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester Serotonergic pathway Formalin test, hot plate test Reduced licking time and increased latency to thermal stimulus. nih.gov

Antimicrobial and Antifungal Efficacy

The this compound scaffold has been incorporated into various derivatives to explore their antimicrobial and antifungal properties.

One study focused on N-methyl-4-piperidone-derived monoketone curcuminoids for their activity against cariogenic bacteria. mdpi.comchemrxiv.org While these compounds did not show antifungal activity against Candida species, certain derivatives displayed moderate antibacterial activity against several Streptococcus species and Lactobacillus paracasei. mdpi.comchemrxiv.org The presence of the N-methyl-4-piperidone ring was found to enhance the antibacterial activity compared to corresponding acetone-derived compounds. mdpi.comchemrxiv.org

Piperidine-4-carboxamide derivatives have also been identified as inhibitors of DNA gyrase in Mycobacterium abscessus, a difficult-to-treat nontuberculous mycobacterium. nih.gov These compounds exhibited bactericidal and antibiofilm activity against multiple subspecies of the M. abscessus complex. nih.gov Their mechanism involves inducing DNA damage through the inhibition of DNA gyrase. nih.gov

Furthermore, sulfonamide and amide derivatives of piperidine-4-carboxamide have been synthesized and assessed for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Many of these synthesized compounds showed comparable or improved antimicrobial profiles compared to the parent compound. researchgate.net

Table 2: Antimicrobial Activity of Piperidine-4-carboxamide Derivatives

Derivative Class Target Organism(s) Mechanism of Action Key Findings
N-methyl-4-piperidone-derived monoketone curcuminoids Streptococcus spp., L. paracasei Not fully elucidated Moderate activity with MIC values of 250 μg/mL and 500 μg/mL for some derivatives. mdpi.comchemrxiv.org
Piperidine-4-carboxamides (e.g., MMV688844) Mycobacterium abscessus DNA gyrase inhibition Bactericidal and antibiofilm activity. nih.gov
Sulfonamide and amide derivatives of piperidine-4-carboxamide Gram-positive and Gram-negative bacteria Not specified Diverse antimicrobial profiles, with some compounds showing improved activity. researchgate.net

Anti-inflammatory Properties

Derivatives of 1-methylpiperidine (B42303) have been investigated for their potential to combat inflammation. The anti-inflammatory effects of these compounds are often linked to their antioxidant properties and their ability to modulate inflammatory pathways.

Symmetric diarylidene-N-methyl-4-piperidone derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. nih.gov A subset of these compounds was found to reduce the levels of inflammatory markers and nitric oxide production in inflamed cells to a similar or greater extent than curcumin, a well-known anti-inflammatory agent. nih.gov These compounds are thought to exert their effects by scavenging free radicals. nih.gov

The anti-inflammatory activity of piperazine derivatives has also been demonstrated in various models. For example, one such derivative reduced both cell migration and protein exudation in a carrageenan-induced pleurisy test and decreased paw edema in a carrageenan-induced paw edema model. nih.gov

The endocannabinoid transport inhibitor AM404, which has a structure related to piperidine derivatives, has also shown anti-inflammatory effects. In a model of inflammatory pain, daily treatment with AM404 led to a decrease in the expression of cyclooxygenase-2 and inducible nitric-oxide synthase in the sciatic nerve. doi.org

Anticancer Activities

The piperidine ring, a core component of this compound, is found in numerous compounds with demonstrated anticancer properties. nih.govnih.gov These compounds can induce apoptosis in cancer cells through various molecular pathways. nih.gov

Piperine, an alkaloid containing a piperidine moiety, has been shown to have anticancer effects through multiple mechanisms, including the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, and regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2. nih.gov It can also inhibit signaling pathways such as the Wnt/β-catenin and STAT3 pathways in colorectal cancer cells. nih.gov

Hybrid molecules incorporating the piperidine structure have also been developed as potential anticancer agents. For example, a series of piperine-carboximidamide hybrids were designed to target multiple kinases involved in cancer progression, such as EGFR, BRAF, and CDK2. nih.gov Some of these hybrids exhibited potent antiproliferative activity against various human cancer cell lines. nih.gov

Applications in Other Pharmacological Areas

The versatility of the this compound scaffold extends to several other therapeutic areas.

Antihypertensive: A series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives have been synthesized and evaluated as T-type Ca2+ channel blockers. nih.gov Oral administration of one such derivative lowered blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of traditional L-type Ca2+ channel blockers. nih.gov

Anti-Alzheimer: As detailed in the neuroactive properties section, piperidine derivatives are extensively studied as cholinesterase inhibitors for Alzheimer's disease. researchgate.netnih.govnih.gov Donepezil is a prime example of a piperidine-based drug used for this purpose. researchgate.netnih.gov N-alkylpiperidine carbamates have also been developed as multi-target agents for Alzheimer's, inhibiting cholinesterases and monoamine oxidases, and preventing amyloid-β aggregation. nih.gov

Antipsychotic: While direct evidence for this compound as an antipsychotic is limited in the provided context, the broader class of piperidine derivatives includes well-known antipsychotic drugs like Risperidone. nih.gov

Anticoagulant: There is no direct information within the provided search results to suggest that this compound or its immediate derivatives have significant anticoagulant properties.

Prodrug Strategies Involving this compound

The prodrug approach is a valuable strategy to enhance the physicochemical and pharmacological properties of a drug, such as improving its solubility and pharmacokinetic profile. nih.gov The this compound moiety has been utilized in such strategies.

For example, a this compound derivative was used as a prodrug for PC190723, a compound with potential therapeutic applications. nih.gov This prodrug strategy was likely employed to overcome issues related to the parent drug's formulation and delivery. nih.gov

Preclinical Evaluation and Translational Research

In Vitro Pharmacological Profiling

No specific data from in vitro pharmacological profiling studies for 1-Methylpiperidine-4-carboxamide could be retrieved from the available scientific literature. Such studies are crucial for characterizing the interaction of a compound with its biological targets.

Information regarding the binding affinity and selectivity of this compound for specific receptors is not publicly available. Receptor binding assays are fundamental in early drug discovery to determine the primary biological targets of a compound and to assess its potential for off-target effects.

There is no published data on functional assays that would demonstrate the engagement of this compound with a biological target and elicit a measurable response. These assays are essential to understand whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor.

No studies detailing the activity of this compound in cell-based screening models were identified. Such screens are used to evaluate a compound's effect on cellular functions and pathways in a more physiologically relevant context than isolated protein assays.

In Vivo Efficacy Studies in Disease Models

Comprehensive searches did not yield any in vivo studies investigating the efficacy of this compound in animal models of disease. These studies are a critical step in preclinical development to assess the therapeutic potential of a compound in a living organism.

There is no available research on the use of this compound in animal models of systemic infections. Such studies would be necessary to determine its potential as an antimicrobial or anti-inflammatory agent in the context of infection.

No in vivo studies on the analgesic properties of this compound in established pain models were found in the scientific literature. These models are essential for evaluating the potential of a compound to alleviate pain.

Pharmacodynamic Assessments

Information regarding the pharmacodynamic properties of this compound is not available in the public domain. Preclinical pharmacodynamic studies are essential to understand a compound's mechanism of action, including its affinity for and activity at various biological targets such as receptors, enzymes, and ion channels. Such studies would typically involve a battery of in vitro and in vivo assays to characterize the compound's effects at the molecular, cellular, and organismal levels. However, no such data has been published for this compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net It is widely used to forecast the binding mode and affinity of small molecules, such as 1-Methylpiperidine-4-carboxamide, within the active site of a target protein.

Research on piperidine-based compounds frequently employs molecular docking to identify potential therapeutic targets and elucidate interaction mechanisms. For instance, derivatives have been docked against enzymes like the main protease (Mpro) of SARS-CoV-2 and estrogen receptor alpha (ER-α) to explore their potential as antiviral or anticancer agents. pensoft.netnih.gov In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The small molecule (ligand) is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity, often expressed in kcal/mol, with lower values indicating a more favorable interaction. pensoft.net

Key interactions identified through docking simulations include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the target's active site. mdpi.com For this compound, the carboxamide group can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O), while the piperidine (B6355638) ring and its N-methyl group can engage in hydrophobic and van der Waals interactions. These simulations are crucial in the early stages of drug discovery for hit identification and lead optimization. nih.gov

Table 1: Representative Binding Affinities of Piperidine Derivatives in Molecular Docking Studies
Target ProteinPDB IDPiperidine Derivative ClassBinding Affinity (kcal/mol)Key Interacting Residues (Example)
SARS-CoV-2 Mpro6LU7Novel Piperidine Derivatives-6.12 to -6.78His41, Cys145, Glu166
Estrogen Receptor Alpha (ER-α)3UUDIndole-based Benzamides with Piperidine-9.5 to -10.5Arg394, Glu353, Leu387
Acetylcholinesterase7XN1Ethyl piperidine-1-carboxylate derivatives-8.0 to -9.2Tyr334, Phe330, Trp84

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic structure and reactivity of molecules from first principles. These methods provide detailed information about molecular orbitals, charge distribution, and energetic properties.

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of molecules based on the electron density. tandfonline.com For compounds like this compound, DFT is used to optimize the molecular geometry, predict vibrational frequencies (for comparison with experimental IR spectra), and calculate various electronic properties. tandfonline.com

Studies on related piperidine structures have utilized DFT at levels like B3LYP/6-311+G(2d,p) to obtain accurate predictions of bond lengths and angles, which show good correlation with experimental data from X-ray crystallography. tandfonline.comnih.gov Furthermore, DFT calculations are essential for deriving reactivity descriptors and for creating molecular electrostatic potential (MEP) maps. The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. mdpi.com

A small HOMO-LUMO gap indicates high chemical reactivity and polarizability, suggesting the molecule is "soft." nih.gov Conversely, a large energy gap implies high stability and lower reactivity, characterizing the molecule as "hard." nih.gov For piperidine derivatives, FMO analysis helps predict their susceptibility to nucleophilic or electrophilic attack. figshare.com Quantum chemical calculations can determine the energies of these orbitals (EHOMO and ELUMO), from which global reactivity descriptors such as chemical hardness, softness, and electronegativity can be derived. mdpi.com

Table 2: Example Frontier Orbital Energies and Reactivity Descriptors from DFT Calculations for a Related Piperidine Derivative
ParameterDefinitionValue (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.58
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.25
Energy Gap (ΔE)ELUMO - EHOMO5.33
Ionization Potential (I)-EHOMO6.58
Electron Affinity (A)-ELUMO1.25
Hardness (η)(I - A) / 22.665

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, offering insights that are inaccessible through static modeling techniques like docking. frontiersin.org

In the context of this compound, MD simulations are particularly valuable for assessing the stability of a ligand-protein complex predicted by molecular docking. pensoft.netnih.gov A simulation is typically run for a duration of nanoseconds to microseconds to observe the conformational changes of the ligand within the binding pocket and to analyze the persistence of key intermolecular interactions. nih.govmdpi.com

Several parameters are analyzed to interpret MD simulation results:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, converging RMSD value suggests the complex has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. nih.gov

Radius of Gyration (Rg): Describes the compactness of the protein structure. A stable Rg value suggests the protein is not undergoing significant unfolding. pensoft.net

MD simulations are also used to calculate binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical compounds. One of its primary applications in drug discovery is virtual screening, where extensive libraries of compounds are computationally evaluated to identify molecules with a high probability of binding to a specific biological target. researchgate.net

This compound is included in several commercially available screening libraries used for drug discovery, such as 3D-Fragment and GABA-targeted libraries. chemdiv.com Its presence in these collections makes it a candidate for virtual screening campaigns against a wide array of targets, including G-protein coupled receptors (GPCRs) and ion channels. chemdiv.com

The virtual screening process often starts with filtering large compound databases based on physicochemical properties to ensure "drug-likeness," for example, by applying Lipinski's Rule of Five. researchgate.net Subsequently, high-throughput molecular docking is performed to rank the compounds based on their predicted binding affinity to the target of interest. mdpi.comresearchgate.net This approach allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing, significantly accelerating the initial stages of drug discovery.

Prediction of Biological Activity Spectra (e.g., PASS)

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities for a given chemical structure. clinmedkaz.orgzenodo.org The prediction is based on a structure-activity relationship analysis of a large training set containing known biologically active compounds. zenodo.org PASS can forecast over 4,000 types of activity, including pharmacological effects, mechanisms of action, and potential toxicity, even for molecules that have not yet been synthesized. way2drug.com

The output of a PASS prediction is a list of potential activities, each with a corresponding probability of being active (Pa) and inactive (Pi). zenodo.org A high Pa value suggests that the compound's structure is similar to those known to exhibit that specific activity. This tool is valuable for identifying new potential applications for existing compounds and for guiding preclinical research on novel molecules. clinmedkaz.org

Solvent Interaction Studies

The interaction of a solute molecule with its surrounding solvent is a critical determinant of its chemical behavior, influencing conformational stability, reactivity, and spectroscopic properties. For this compound, the nature of these interactions is dictated by its molecular structure, which features a tertiary amine within a saturated heterocyclic ring and a primary carboxamide group. Computational studies, particularly those employing molecular dynamics (MD) simulations and quantum mechanical calculations, are invaluable for elucidating the specific interactions at a molecular level. In the absence of direct experimental or computational studies on this compound, an understanding of its solvent interactions can be inferred from studies on analogous compounds, namely N-methylpiperidine and simple amides like N-methylacetamide.

The solvation of this compound will be governed by a combination of factors. The piperidine ring, being a non-aromatic carbocycle, will primarily engage in van der Waals interactions with the solvent. The tertiary amine group, with its lone pair of electrons, can act as a hydrogen bond acceptor in protic solvents. The carboxamide group is a key site for strong interactions, with the carbonyl oxygen being a potent hydrogen bond acceptor and the amide N-H protons acting as hydrogen bond donors.

Detailed Research Findings from Analogous Compounds:

The enthalpy of solvation (ΔHsolv) can be estimated using the following relationship: ΔHsolv = ΔHf(gas) - ΔHf(liquid) + ΔHvap

Where ΔHf is the enthalpy of formation and ΔHvap is the enthalpy of vaporization. The enthalpy of vaporization for 1-methylpiperidine (B42303) can be calculated from its reported enthalpies of formation in the liquid and gaseous states.

Carboxamide Moiety: The carboxamide group is capable of forming strong hydrogen bonds, which will significantly influence the solvation in protic solvents like water and alcohols. In aprotic polar solvents such as dimethyl sulfoxide (DMSO) or acetone, the carbonyl oxygen will act as a strong hydrogen bond acceptor. The energetics of these interactions have been explored through studies on simple amides.

Molecular dynamics and free energy perturbation simulations on acetamide and its N-methylated derivatives in aqueous solution have revealed the contributions of hydrogen bonding and hydrophobic effects to the free energy of solvation. These studies indicate that the substitution of hydrogens on the nitrogen atom with methyl groups leads to less favorable solvation, highlighting the importance of the N-H protons in forming favorable interactions with water.

Calorimetric studies on N-methylacetamide in various solvents have provided direct experimental data on the enthalpy of dissolution. These studies show that the enthalpy of interaction varies significantly with the solvent's ability to form hydrogen bonds. For example, in water, the dissolution is exothermic, indicating strong favorable interactions, while in less polar solvents, the interactions are weaker.

The following data tables present a compilation of relevant thermodynamic data for analogous compounds, which can be used to infer the solvent interaction properties of this compound.

Table 1: Enthalpy of Formation and Vaporization of 1-Methylpiperidine

PropertyValue (kJ/mol)
Standard Molar Enthalpy of Formation (liquid)-95.9 ± 1.6
Standard Molar Enthalpy of Formation (gas)-59.1 ± 1.7
Enthalpy of Vaporization (calculated)36.8

Table 2: Experimental Free Energy of Solvation for Simple Amides in Water

CompoundFree Energy of Solvation (kcal/mol)
Acetamide-9.7
N-Methylacetamide (NMA)-10.1
N,N-Dimethylacetamide-8.6

Table 3: Enthalpy of Dissolution of N-Methylacetamide in Various Solvents at 25°C

SolventEnthalpy of Dissolution (kJ/mol)
Water-10.25
Methanol (B129727)-1.5
Ethanol1.2
Acetone2.5
Dioxane10.5

Based on this collated data, it can be inferred that the solvation of this compound will be a complex interplay of the interactions of its constituent functional groups. In polar protic solvents, the carboxamide group will dominate the interaction energy through strong hydrogen bonding. The N-methylpiperidine moiety will contribute less significantly, primarily through dipole-dipole and van der Waals interactions, with the tertiary amine acting as a weak hydrogen bond acceptor. In aprotic polar solvents, the interactions will be dominated by dipole-dipole forces and hydrogen bonding to the carbonyl oxygen. In non-polar solvents, weaker van der Waals interactions will be the primary mode of solvation.

Future Directions and Research Perspectives

Emerging Applications in Pharmaceutical Development

The inherent versatility of the piperidine (B6355638) carboxamide core has spurred investigation into a wide range of therapeutic areas beyond its established uses. Researchers are actively exploring its potential in treating infectious diseases, neurological disorders, and cancer, driven by the need for novel mechanisms of action to combat drug resistance and improve patient outcomes.

One of the most promising emerging applications is in the development of new antibacterial agents. Derivatives of 1-methylpiperidine-4-carboxamide are being engineered as potent inhibitors of the bacterial cell division protein FtsZ, a highly conserved and attractive target for new antibiotics. nih.govnih.govresearchgate.net For example, TXY541, a this compound prodrug of the FtsZ inhibitor PC190723, was designed to overcome the poor solubility of its parent compound. TXY541 demonstrated a 143-fold increase in solubility in an aqueous vehicle and showed significant in vivo efficacy against both methicillin-sensitive (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) in mouse models. nih.gov

In the fight against parasitic diseases, piperidine carboxamides have emerged as a new class of antimalarials. nih.govmalariaworld.org A phenotypic screening identified a piperidine carboxamide, SW042, with potent activity against Plasmodium falciparum. malariaworld.org Subsequent research led to the development of analogs like SW584, which function as species-selective inhibitors of the parasite's proteasome. nih.govmalariaworld.org These compounds show efficacy in mouse models of human malaria after oral administration and exhibit synergy with existing drugs like dihydroartemisinin, highlighting their potential to combat drug-resistant malaria. nih.govnih.gov

Beyond infectious diseases, research has identified potential applications in other critical areas:

Anticonvulsants: Piperidine carboxamide derivatives have been synthesized as calpain inhibitors. Certain keto amide variants demonstrated high selectivity and were found to inhibit NMDA-induced convulsions in animal models, suggesting a potential role in treating neurological conditions. nih.gov

Analgesics: Starting from the structure of Tramadol, a series of piperidine-1-carboxamide derivatives were designed and synthesized. One such compound was identified as a potent and selective μ opioid receptor (MOR) ligand with significant analgesic effects in preclinical models. ebi.ac.uk

Anticancer Agents: The scaffold is being explored for its potential as anaplastic lymphoma kinase (ALK) inhibitors. researchgate.net A piperidine carboxamide was identified as a novel ALK inhibitor through high-throughput screening, and its structure has been used as a starting point for developing more potent anticancer drugs. researchgate.net

Osteoporosis Treatment: A series of piperidamide-3-carboxamide derivatives were developed as inhibitors of cathepsin K, an enzyme involved in bone resorption. One lead compound, H-9, showed potent inhibition of the enzyme and demonstrated anti-bone resorption effects in vitro and in vivo, suggesting its potential for treating osteoporosis. researchgate.net

Table 1: Emerging Therapeutic Targets for this compound Derivatives
Therapeutic AreaTarget Protein/ReceptorExample Derivative ClassKey FindingReference(s)
Antibacterial FtsZProdrug of PC190723 (TXY541)Improved solubility and in vivo efficacy against MRSA. nih.gov nih.gov
Antimalarial P. falciparum ProteasomePiperidine carboxamides (SW042, SW584)Potent, species-selective inhibition and oral efficacy in a mouse model. nih.govmalariaworld.org nih.govmalariaworld.org
Anticonvulsant CalpainKeto amidesInhibition of NMDA-induced convulsions in mice. nih.gov nih.gov
Analgesia μ Opioid Receptor (MOR)3-((dimethylamino)methyl) derivativesPotent and selective MOR ligand with analgesic properties. ebi.ac.uk ebi.ac.uk
Anticancer Anaplastic Lymphoma Kinase (ALK)Piperidine carboxamidesNovel ALK inhibitors identified with potential for optimization. researchgate.net researchgate.net
Osteoporosis Cathepsin KPiperidamide-3-carboxamides (H-9)Potent enzyme inhibition and anti-bone resorption activity. researchgate.net researchgate.net

Design and Synthesis of Novel Analogs and Derivatives with Improved Profiles

The future of this compound in drug development hinges on the rational design and efficient synthesis of novel analogs with superior efficacy, selectivity, and pharmacokinetic properties. Medicinal chemists employ a variety of strategies to modify the core structure, guided by structure-activity relationship (SAR) studies that reveal how specific chemical changes impact biological activity. researchgate.netnih.govnih.gov

Key design strategies include:

Functionalization: Introducing diverse functional groups onto the piperidine ring or the carboxamide moiety to enhance binding affinity and selectivity for the biological target. nih.gov For instance, SAR studies on soluble epoxide hydrolase (sEH) inhibitors revealed that bulky, nonpolar cycloalkyl groups on one side of the molecule were well-tolerated and could enhance potency. nih.gov

Prodrug Development: Modifying the parent compound to create a prodrug with improved properties such as solubility or bioavailability. The development of TXY541 from PC190723 is a prime example of this approach, where poor water solubility was overcome to enable in vivo administration. nih.gov

Scaffold Hopping and Hybridization: Combining the piperidine carboxamide core with other pharmacophores to create hybrid molecules with multi-target activity or novel mechanisms of action. Researchers have designed piperine-carboximidamide hybrids as potential multi-targeted antiproliferative agents. nih.gov

Modern synthetic organic chemistry provides a robust toolbox for creating these complex derivatives. nih.gov Common synthetic routes to functionalized piperidines include:

Hydrogenation/Reduction: This is a fundamental method for converting readily available pyridine (B92270) precursors into the saturated piperidine ring. nih.gov

Intramolecular Cyclization: Various metal-catalyzed and radical-mediated cyclization reactions of linear amines are used to construct the piperidine ring. nih.gov

Multicomponent Reactions: One-pot reactions, such as the vinylogous Mannich reaction, allow for the stereoselective construction of multi-substituted piperidines from simple starting materials in an efficient manner. rsc.org

These synthetic strategies enable the creation of diverse chemical libraries, which are essential for screening against new biological targets and optimizing lead compounds. nih.govresearchgate.net

Integration of Advanced Computational and Experimental Techniques

The design and development of novel this compound derivatives are increasingly accelerated by the synergy between advanced computational and experimental methods. In silico tools provide valuable insights into drug-target interactions and predict pharmacokinetic properties, thereby guiding more focused and efficient laboratory synthesis and testing. nih.gov

Computational Techniques:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been used to understand the binding modes of piperidine carboxamide derivatives with targets like ALK, cathepsin K, and urease, providing a rationale for observed activity and guiding the design of more potent inhibitors. researchgate.netresearchgate.netproquest.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using methods like CoMFA and CoMSIA, have been applied to series of piperidine carboxamide derivatives to build models that correlate chemical structure with biological activity. researchgate.net These models help identify the key steric, electrostatic, and hydrophobic features required for high potency. researchgate.net

In Silico ADMET Profiling: Web-based tools like SwissADME and pkCSM are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds. researchgate.netingentaconnect.combenthamdirect.com This early-stage assessment helps to prioritize compounds with favorable drug-like characteristics and identify potential liabilities before committing to costly synthesis. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, confirming the stability of interactions predicted by docking studies. nih.gov

Advanced Experimental Techniques:

High-Resolution Spectroscopy: Techniques including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for the unambiguous structural characterization of novel synthesized derivatives. proquest.comingentaconnect.com

Cryo-Electron Microscopy (Cryo-EM): This powerful technique can determine the high-resolution structure of protein-ligand complexes. It was instrumental in identifying the previously untargeted binding site of antimalarial piperidine carboxamides in the P. falciparum proteasome, explaining their species selectivity. nih.gov

The integration of these techniques creates a cyclical workflow where computational predictions guide synthetic efforts, and experimental results are used to refine and validate the computational models, ultimately streamlining the drug discovery process.

Table 2: Application of Computational and Experimental Techniques
TechniqueApplication in Piperidine Carboxamide ResearchPurposeReference(s)
Molecular Docking Predicting binding mode of derivatives in ALK, Cathepsin K, and Urease active sites.Guide rational drug design and explain structure-activity relationships. researchgate.netresearchgate.netproquest.com
3D-QSAR (CoMFA/CoMSIA) Developing predictive models for ALK inhibitors.Identify key structural features (steric, electrostatic) for potency. researchgate.net
In Silico ADMET Profiling libraries of piperidine-based inhibitors.Early assessment of drug-likeness and potential safety issues. researchgate.netingentaconnect.combenthamdirect.com
Molecular Dynamics Confirming the stability of carboxamide derivatives bound to CCR5.Validate docking poses and understand dynamic interactions. nih.gov
Cryo-EM Determining the structure of antimalarial compounds bound to the proteasome.Identify novel binding sites and mechanisms of action. nih.gov

Challenges and Opportunities in Translational Research

Translating a promising compound from the laboratory to a clinically approved drug is a complex, lengthy, and challenging process. For derivatives of this compound, several hurdles must be overcome, but the potential rewards present significant opportunities.

Challenges:

Pharmacokinetics and Drug-like Properties: Parent compounds in a new series often exhibit poor drug-like properties, such as low solubility, which can hinder in vivo testing and clinical development. The FtsZ inhibitor PC190723, for example, required redesign as a prodrug to be effective. nih.gov

Scalability and Manufacturing: Synthetic routes that are effective on a laboratory scale may not be viable for large-scale industrial production. Challenges include ensuring batch-to-batch consistency, controlling impurities, and managing the cost and supply of raw materials. pmarketresearch.com Price volatility of precursors like piperidine can significantly impact manufacturing costs. pmarketresearch.com

Selectivity and Off-Target Effects: Achieving high selectivity for the intended target over closely related human proteins is critical to minimize side effects. For example, calpain inhibitors must be selective over other cysteine proteases like cathepsin B. nih.gov

Drug Resistance: For antimicrobial and anticancer agents, the potential for target organisms or cells to develop resistance is a constant threat that must be monitored and addressed, for instance, by developing compounds with novel mechanisms of action or that can be used in combination therapies. nih.gov

Opportunities:

Addressing Unmet Medical Needs: The greatest opportunity lies in the potential for these compounds to treat diseases with urgent needs, particularly infections caused by multidrug-resistant pathogens like MRSA and drug-resistant malaria. nih.govnih.gov

Privileged Scaffold Advantage: The piperidine ring is a well-established and frequently occurring motif in FDA-approved drugs. rsc.org This history suggests that the scaffold is generally well-tolerated and possesses favorable structural characteristics for drug design, potentially reducing the risk of unforeseen toxicity.

Platform for Diverse Therapies: The synthetic tractability of the this compound core makes it an ideal platform for generating a wide array of derivatives. This allows for the exploration of numerous biological targets across different disease areas, from CNS disorders to infectious diseases and oncology. nih.govgoogle.com

Precision Medicine: Advanced design techniques offer the opportunity to create highly selective inhibitors. For example, the species-selective nature of the antimalarial proteasome inhibitors demonstrates the potential to develop drugs that are potent against a pathogen while having minimal impact on the human host. nih.gov

Future success will depend on interdisciplinary collaboration, combining expertise in medicinal chemistry, computational biology, pharmacology, and clinical development to navigate these challenges and unlock the full therapeutic potential of this versatile chemical scaffold.

Q & A

Basic Research: What are the standard synthetic routes and characterization methods for 1-Methylpiperidine-4-carboxamide?

Answer:
Synthesis typically involves multi-step reactions starting from piperidine derivatives. For example, a derivative of this compound was synthesized via condensation of 1-methyl-4-piperidone with appropriate amines or carbonyl reagents under acidic or basic conditions. Purification is achieved using column chromatography or recrystallization. Characterization relies on ¹H/¹³C NMR spectroscopy (e.g., δ 2.31 ppm for methyl groups) and high-resolution mass spectrometry (HR-MS) to confirm molecular ions (e.g., m/z 316.1479 [M+H]⁺). Purity validation uses HPLC (>98%) .

Basic Research: Which analytical techniques are critical for structural and functional validation of this compound derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR): Assigns proton environments (e.g., methyl, piperidine ring protons).
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves 3D conformation of crystalline derivatives.
  • HPLC/UPLC: Validates purity (>98%) and monitors degradation under stress conditions (e.g., pH, temperature) .

Advanced Research: How can pharmacokinetic (PK) properties of this compound be optimized for therapeutic applications?

Answer:
PK optimization involves:

  • Prodrug Design: For example, the prodrug txy541 (a this compound derivative) enhances bioavailability via esterase-mediated activation .
  • Metabolic Stability Assays: Liver microsome studies identify metabolic hotspots (e.g., methyl groups susceptible to oxidation).
  • Plasma Protein Binding: Equilibrium dialysis or ultrafiltration quantifies unbound fractions influencing efficacy .

Advanced Research: What strategies are effective for evaluating the biological activity of this compound derivatives?

Answer:

  • Antifungal Assays: Derivatives like N-(5-Benzylthiazol-2-yl)-1-methylpiperidine-4-carboxamide are screened against pathogens (e.g., Candida albicans) via minimum inhibitory concentration (MIC) assays .
  • Receptor Binding Studies: Radioligand displacement assays quantify affinity for targets (e.g., opioid receptors for analgesic effects) .
  • Cytotoxicity Profiling: MTT assays on cancer cell lines (e.g., HeLa) assess anticancer potential .

Advanced Research: How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

Answer:

  • Core Modifications: Substituting the methyl group with bulkier alkyl chains (e.g., isopropyl) alters lipophilicity and target engagement .
  • Amide Linker Optimization: Replacing carboxamide with sulfonamide groups enhances metabolic stability .
  • Piperidine Ring Functionalization: Introducing aryl groups (e.g., benzyl) improves receptor selectivity, as seen in opioid analogs .

Advanced Research: How to resolve contradictions in solubility and stability data for this compound derivatives?

Answer:

  • Solubility: Use co-solvents (e.g., DMSO:water mixtures) or salt formation (e.g., hydrochloride salts) to enhance aqueous solubility .
  • Stability: Conduct accelerated degradation studies under varied pH and temperature. For example, derivatives stored at -20°C in anhydrous conditions show ≥5-year stability .

Advanced Research: What biochemical pathways are modulated by this compound derivatives?

Answer:

  • Inflammation Pathways: Inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) via piperidine-carboxamide analogs .
  • Apoptosis Regulation: Activation of caspase-3 in cancer cells by derivatives with aryl substitutions .

Advanced Research: How to design in vivo studies for this compound prodrugs?

Answer:

  • Formulation: Use in vivo-ready solutions (e.g., 25 µL stock at 10 mM in DMSO) adjusted for physiological pH .
  • Dosing Regimens: Optimize via pharmacokinetic-pharmacodynamic (PK-PD) modeling to maintain therapeutic plasma levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-Methylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.